3-(3-Methylphenyl)piperazin-2-one
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Description
“3-(3-Methylphenyl)piperazin-2-one” is a chemical compound with the CAS number 1246555-04-3 . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Design and Synthesis of Novel Derivatives
- Antidepressant and Antianxiety Activities : A study by Kumar et al. (2017) focused on synthesizing novel derivatives of piperazine, including those related to 3-(3-Methylphenyl)piperazin-2-one. These compounds demonstrated significant antidepressant and antianxiety activities in behavioral tests on mice.
Pharmacological Evaluation
- Analgesic and Anti-inflammatory Activities : Research by Köksal et al. (2007) synthesized and evaluated Mannich bases of piperazine derivatives for their analgesic and anti-inflammatory properties, revealing promising results for certain compounds with specific substituents.
Anticonvulsant and Antimicrobial Applications
- Anticonvulsant and Antimicrobial Activities : A study conducted by Aytemir et al. (2004) synthesized piperazine derivatives, including this compound related compounds, and evaluated their anticonvulsant and antimicrobial activities, indicating potential applications in these areas.
Applications in Carbon Dioxide Capture
- Degradation in CO2 Capture : A study by Freeman et al. (2010) explored the degradation of aqueous piperazine, a related compound, in the context of carbon dioxide capture, demonstrating its resistance to thermal degradation and oxidation.
Bioactivity Studies
- Cytotoxic and Enzyme Inhibitory Effects : Research by Gul et al. (2019) synthesized new Mannich bases with piperazines, assessing their cytotoxic/anticancer and carbonic anhydrase inhibitory effects.
Material Science and Chemistry
- Thermal Decomposition in Flame Retardant Application : A study by Nguyen et al. (2014) investigated the thermal decomposition of cotton fabric treated with piperazine-phosphonates derivatives, including those related to this compound, for flame retardant applications.
properties
IUPAC Name |
3-(3-methylphenyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8-3-2-4-9(7-8)10-11(14)13-6-5-12-10/h2-4,7,10,12H,5-6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJMNPIQRKAJNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C(=O)NCCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1246555-04-3 |
Source
|
Record name | 3-(3-methylphenyl)piperazin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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